4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride
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Overview
Description
4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is a chemical compound with a complex structure that includes an aminophenoxy group, a morpholine ring, and a dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride typically involves multiple steps, starting with the preparation of the aminophenoxyethyl intermediate. This intermediate is then reacted with morpholine and a dione precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenoxy group can bind to certain enzymes or receptors, modulating their activity. The morpholine ring and dione moiety may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione
- 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione acetate
- 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione sulfate
Uniqueness
4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2460749-45-3 |
---|---|
Molecular Formula |
C12H15ClN2O4 |
Molecular Weight |
286.7 |
Purity |
95 |
Origin of Product |
United States |
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